Antifungal agent 89

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

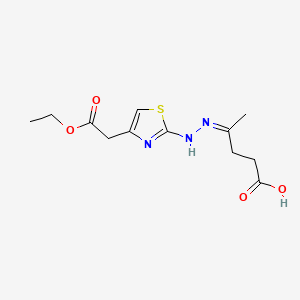

Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O4S |

|---|---|

Molecular Weight |

299.35 g/mol |

IUPAC Name |

(4Z)-4-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]hydrazinylidene]pentanoic acid |

InChI |

InChI=1S/C12H17N3O4S/c1-3-19-11(18)6-9-7-20-12(13-9)15-14-8(2)4-5-10(16)17/h7H,3-6H2,1-2H3,(H,13,15)(H,16,17)/b14-8- |

InChI Key |

BEUROFVEWZYQAI-ZSOIEALJSA-N |

Isomeric SMILES |

CCOC(=O)CC1=CSC(=N1)N/N=C(/C)\CCC(=O)O |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NN=C(C)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Antifungal Agent 89: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 89, also designated as compound 089 and compound 28, is a novel small molecule belonging to the 2-thiazolylhydrazone class with potent and broad-spectrum antifungal activity. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and mechanism of action. Notably, this compound exhibits a unique mode of action by inducing G2 phase cell cycle arrest in fungi through the targeting of the Swe1 protein kinase. This guide consolidates available quantitative data, details key experimental protocols, and visualizes associated cellular pathways and workflows to serve as a valuable resource for ongoing research and development in the field of antifungal therapeutics.

Chemical Structure and Properties

This compound is a 2-thiazolylhydrazone derivative with the molecular formula C₁₂H₁₇N₃O₄S.

Chemical Structure:

Note: A definitive 2D structure image for "compound 28" was not available in the public domain at the time of this report. The following is a representative structure of a 2-thiazolylhydrazone core, consistent with the molecular formula.

(Placeholder for a chemical structure image)

Physicochemical and Pharmacokinetic Properties:

The following table summarizes the known quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N₃O₄S | |

| Molecular Weight | 299.35 g/mol | |

| Storage (Powder) | -20°C for 3 years | |

| Storage (In solvent) | -80°C for 1 year |

Antifungal Activity

This compound has demonstrated significant in vitro activity against a range of pathogenic fungi, including clinically relevant yeasts and molds.

Minimum Inhibitory Concentrations (MICs):

The following table presents the MIC values of this compound against various fungal species.

| Fungal Species | MIC Range (μM) | Reference |

| Cryptococcus neoformans | 0.8 - 52.17 | |

| Candida spp. | Low micromolar range | |

| Candida auris | Low micromolar range |

Mechanism of Action: G2 Phase Arrest via Swe1 Inhibition

This compound exerts its fungistatic and fungicidal effects through a novel mechanism of action that involves the disruption of the fungal cell cycle. Specifically, it induces cell cycle arrest in the G2 phase by targeting Swe1, a key negative regulator of the cyclin-dependent kinase (CDK) complex Cdc28-Clb2.

Signaling Pathway:

The diagram below illustrates the proposed signaling pathway for this compound-induced G2 phase arrest.

Experimental Protocols

This section provides an overview of the methodologies employed in the characterization of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Protocol:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.

Workflow Diagram:

Cell Cycle Analysis in Saccharomyces cerevisiae

Objective: To assess the effect of this compound on the cell cycle progression of yeast.

Protocol:

-

Cell Culture and Treatment: S. cerevisiae cells are grown to mid-log phase in YPD medium. The culture is then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period.

-

Cell Fixation: Cells are harvested by centrifugation and fixed in 70% ethanol overnight at 4°C.

-

RNA Digestion and Staining: Fixed cells are washed and treated with RNase A to remove RNA. Subsequently, cells are stained with a fluorescent DNA-binding dye such as SYTOX Green or Propidium Iodide.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

In Vivo Efficacy in Galleria mellonella Model

Objective: To evaluate the in vivo efficacy of this compound in a non-mammalian infection model.

Protocol:

-

Infection: Galleria mellonella larvae are infected with a lethal dose of the fungal pathogen (e.g., Cryptococcus neoformans) via injection into the hemocoel.

-

Treatment: A separate cohort of infected larvae is treated with this compound at various dosages, also administered by injection. A control group receives a vehicle control.

-

Monitoring: Larval survival is monitored daily for a set period.

-

Data Analysis: Survival curves are generated, and the efficacy of the treatment is determined by comparing the survival rates of the treated group to the control group.

Conclusion

This compound represents a promising new class of antifungal compounds with a distinct mechanism of action that differentiates it from currently available therapies. Its potent activity against a broad range of fungal pathogens, including drug-resistant strains, highlights its potential for further development. The detailed information on its chemical properties, biological activity, and experimental methodologies provided in this guide is intended to facilitate and accelerate future research aimed at translating this promising lead compound into a clinically effective antifungal drug.

In Vitro Antifungal Activity of Compound 089: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of compound 089, a novel agent with a unique mechanism of action. The information presented herein is compiled from published research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways affected by this compound.

Introduction

Fungal infections pose a significant and growing threat to public health, particularly with the rise of immunocompromised patient populations and the emergence of drug-resistant strains.[1][2] The development of new antifungal agents with novel mechanisms of action is therefore a critical area of research. Compound 089 has been identified as a promising candidate that operates by impairing the fungal cell cycle, a mode of action distinct from currently available antifungal drugs.[1][2][3] This compound targets the SWE1 gene, leading to an arrest of fungal cells in the G2 phase of the cell cycle.[1][3] This disruption not only inhibits fungal proliferation but also alters the cell morphology, which may enhance recognition by the host's immune cells.[1][2]

Quantitative Antifungal Activity

The in vitro efficacy of compound 089 has been evaluated against various fungal species. The following table summarizes the available quantitative data, primarily focusing on the Minimum Inhibitory Concentration (MIC) and other effective concentrations reported in the literature.

| Fungal Species | Strain | Metric | Concentration | Notes |

| Saccharomyces cerevisiae | BY4742 | MIC | 0.3 mM | Lethal concentration.[2] |

| Sub-lethal | 0.05 - 0.2 mM | Used in combination studies.[2] | ||

| Candida albicans | Not specified | Effective Concentration | 0.1 - 0.3 mM | Assessed for cell survival after 4 hours of treatment.[3] |

| Candida glabrata | Not specified | Effective Concentration | 0.1 - 0.3 mM | Assessed for cell survival after 4 hours of treatment.[3] |

| Aspergillus fumigatus | Not specified | Effective Concentration | 0.4 mM | Concentration at which phenotypic effects were observed.[2] |

Experimental Protocols

The following sections detail the methodologies employed to assess the in vitro antifungal activity and mechanism of action of compound 089.

3.1. Antifungal Susceptibility Testing

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

-

Fungal Strains and Inoculum Preparation: Fungal strains, such as Saccharomyces cerevisiae BY4742, are cultured on appropriate media (e.g., YPD agar). A suspension of cells is prepared in sterile saline or growth medium and adjusted to a standardized concentration.

-

Assay Plates: A 96-well microtiter plate is used. Serial dilutions of compound 089 are prepared in a suitable broth medium (e.g., RPMI 1640 with 2% glucose for Aspergillus fumigatus).[2]

-

Incubation: The standardized fungal inoculum is added to each well containing the different concentrations of compound 089. The plates are incubated at a suitable temperature (e.g., 28°C for Candida species) for a defined period (e.g., 48 hours).[2][3]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring absorbance with a spectrophotometer.

-

-

Cell Viability Assay for Candida Species:

-

Candida albicans and Candida glabrata cells are treated with various concentrations of compound 089 (0.1 mM, 0.2 mM, and 0.3 mM) in YPD medium at 28°C with shaking for 4 hours.[3]

-

Following treatment, the percentage of surviving cells is calculated.

-

A defined number of live cells (e.g., 100) are then plated onto YPD agar medium to assess their ability to form colonies.[3]

-

-

Morphological Analysis of Aspergillus fumigatus:

-

Spores of Aspergillus fumigatus (e.g., 2.5 x 10⁵ spores/ml) are cultured in RPMI 1640 medium with 2% glucose in 96-well plates.[2]

-

Serial dilutions of compound 089 (ranging from 25 µM to 1 mM) are added to the wells.[2]

-

The effects on fungal morphology are inspected microscopically after 48 hours of incubation.[2]

-

3.2. Mechanism of Action Studies

The primary mechanism of action of compound 089 involves the disruption of the fungal cell cycle.

-

Cell Cycle Analysis:

-

Fungal cells are treated with compound 089.

-

At various time points, samples are taken, and the cells are fixed and stained with a DNA-binding fluorescent dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2 phase is indicative of a G2 cell cycle arrest.[1]

-

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of Compound 089

Compound 089 exerts its antifungal effect by targeting the SWE1 gene, which is a key regulator of the G2/M transition in the fungal cell cycle.

Caption: Inhibition of the G2/M cell cycle transition by Compound 089 targeting SWE1.

4.2. Experimental Workflow for In Vitro Antifungal Susceptibility Testing

The general workflow for determining the in vitro antifungal activity of a compound is a stepwise process from culture preparation to data analysis.

Caption: A stepwise workflow for assessing in vitro antifungal susceptibility.

References

In-Depth Technical Guide: Antifungal Agent 89 - Spectrum of Activity and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 89, also identified as compound 28 in pivotal research, is a novel 2-thiazolylhydrazone derivative demonstrating a potent and broad-spectrum of activity against clinically significant pathogenic fungi. This technical guide provides a comprehensive overview of its in vitro antifungal activity, supported by detailed experimental protocols for its evaluation. The document includes data on its cytotoxicity, permeability, and in vivo efficacy, offering a multifaceted preclinical profile of this promising antifungal candidate.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant global health threat, necessitating the discovery and development of new antifungal agents with novel mechanisms of action. The 2-thiazolylhydrazone scaffold has been identified as a promising chemical starting point for the development of potent antifungal compounds. This compound emerged from a scaffold-focused drug design program aimed at optimizing this class of molecules for higher potency, improved aqueous solubility, and enhanced absorption. This document details the antifungal spectrum and key preclinical characteristics of this compound.

Spectrum of Antifungal Activity

This compound (compound 28) has been evaluated for its in vitro activity against a panel of pathogenic yeasts, including various species of Candida and Cryptococcus. The compound exhibits potent inhibitory activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.

Table 1: In Vitro Antifungal Activity of Agent 89 (Compound 28) against Pathogenic Yeasts

| Fungal Species | Strain | MIC (μM) |

| Cryptococcus neoformans | H99 | 0.8 |

| Candida auris | 01 | 1.6 |

| Candida albicans | ATCC 90028 | 3.3 |

| Candida parapsilosis | ATCC 22019 | 6.5 |

| Candida tropicalis | ATCC 750 | 13.0 |

| Candida krusei | ATCC 6258 | 52.2 |

Data synthesized from preclinical studies on 2-thiazolylhydrazone derivatives.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Antifungal Susceptibility Testing

The in vitro antifungal activity of agent 89 was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Procedure:

-

Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

-

Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Incubation: The standardized fungal inoculum was added to each well of the microtiter plates containing the serially diluted compound. The plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the growth control.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against a human cell line to determine its selectivity index.

Objective: To assess the in vitro toxicity of this compound on mammalian cells.

Procedure:

-

Cell Culture: Human cell lines (e.g., HepG2 or HEK293) were cultured in appropriate media and seeded into 96-well plates.

-

Compound Exposure: The cells were exposed to various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curve.

Permeability Assay (Caco-2 Model)

To predict the oral absorption of this compound, its permeability was assessed using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Objective: To evaluate the intestinal permeability of this compound.

Procedure:

-

Caco-2 Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study: The compound was added to the apical (A) side, and its appearance on the basolateral (B) side was measured over time to determine the apparent permeability coefficient (Papp) for A-to-B transport. To assess active efflux, the transport from B-to-A was also measured.

-

Quantification: The concentration of the compound in the receiver compartment was quantified by LC-MS/MS.

Caco-2 Permeability Assay Workflow

Caption: Workflow for the Caco-2 intestinal permeability assay.

In Vivo Efficacy (Galleria mellonella Model)

The in vivo antifungal activity of agent 89 was evaluated using the Galleria mellonella (greater wax moth larvae) infection model, a well-established invertebrate model for studying microbial pathogenesis and antimicrobial efficacy.

Objective: To assess the in vivo efficacy of this compound in a whole-organism infection model.

Procedure:

-

Infection: G. mellonella larvae were infected with a lethal dose of a pathogenic fungus (e.g., Cryptococcus neoformans).

-

Treatment: A group of infected larvae was treated with this compound at various doses

Preliminary Toxicity Profile of Antifungal Agent 89: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 89, also designated as compound 089, has been identified as a novel antimicrobial agent with a unique mechanism of action. This technical guide provides a summary of the available preliminary toxicity data for this compound, details the experimental methodologies for key toxicity assays, and visualizes its mechanism of action. The information presented is intended to support further research and development of this potential therapeutic agent.

Core Findings on Antifungal Activity

This compound demonstrates efficacy against pathogenic fungi, including Cryptococcus neoformans. Its mechanism of action involves the inhibition of the SWE1 protein kinase, a key regulator of the cell cycle. This inhibition leads to an arrest in the G2 phase of the fungal cell cycle, ultimately impairing fungal proliferation.

Preliminary Toxicity Assessment

Initial in vitro studies have provided a preliminary assessment of the toxicity of this compound against mammalian cells.

Cytotoxicity Analysis

A study by Stefanini et al. (2018) investigated the effect of compound 089 on the viability of the human immortalized myelogenous leukemia cell line, K562. The findings indicate that the compound exhibited a moderate toxicity profile. Notably, none of the tested concentrations resulted in a significant reduction in cell survival.[1] While a specific IC50 value was not reported in the primary publication, the qualitative assessment suggests a degree of selectivity for fungal cells over mammalian cells.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | Observed Effect | Quantitative Data (IC50) | Reference |

| K562 | Cell Viability Assay | Moderate toxicity; no significant reduction in survival | Not Reported | Stefanini et al. (2018)[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections describe standard protocols for key toxicity assays relevant to the preliminary assessment of a novel antifungal agent.

Mammalian Cell Viability Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate mammalian cells (e.g., K562) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Genotoxicity Assay: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on the histidine-free medium.

Protocol:

-

Strain Selection: Choose appropriate Salmonella strains to detect different types of mutations (e.g., frameshift, base-pair substitutions).

-

Metabolic Activation: Prepare a mixture of the test compound with and without a liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Mix the bacterial strains with the test compound (with and without S9) and plate the mixture on a minimal glucose agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This guideline provides a stepwise procedure to assess the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of animals (typically rodents) at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. Based on the outcome, the next dose level is chosen.

Protocol:

-

Animal Selection: Use healthy, young adult rodents of a single sex (usually females).

-

Dose Administration: Administer a single oral dose of the test substance. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure:

-

If mortality occurs in the first group, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level. The results are used to classify the substance according to its acute oral toxicity.[2]

Visualizations

Mechanism of Action: Fungal Cell Cycle Arrest

The following diagram illustrates the proposed mechanism of action of this compound, leading to G2 phase arrest in fungal cells.

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Cytotoxicity Assessment

This diagram outlines the general workflow for assessing the in vitro cytotoxicity of a test compound using a mammalian cell line.

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The available preliminary data suggests that this compound has a promising therapeutic window, with a mechanism of action that is specific to a fungal cell cycle regulator. While initial in vitro assessments on a human cell line indicate moderate toxicity, further comprehensive toxicological studies are imperative. The detailed protocols provided in this guide offer a framework for conducting robust non-clinical safety evaluations, including quantitative cytotoxicity, genotoxicity, and acute toxicity studies. Such data will be critical for the continued development of this compound as a potential novel treatment for fungal infections.

References

Antifungal Agent 89: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The development of novel antifungal agents with unique mechanisms of action is paramount. This technical guide provides an in-depth overview of the target identification and validation process for a hypothetical novel antifungal agent, designated "Antifungal Agent 89." We will explore the methodologies employed to identify its molecular target, validate its mechanism of action, and quantify its efficacy. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.

Introduction

Fungal pathogens are a growing cause of morbidity and mortality worldwide, particularly in immunocompromised individuals.[1] The current arsenal of antifungal drugs is limited, primarily targeting the fungal cell membrane (ergosterol biosynthesis) and cell wall (glucan synthesis).[2][3] The increasing prevalence of resistance to these existing drug classes necessitates the discovery of novel antifungal agents that act on new molecular targets.[4]

"this compound" is a novel synthetic compound that has demonstrated potent broad-spectrum activity against a range of clinically relevant fungal pathogens in initial phenotypic screens. This guide details the subsequent steps taken to identify and validate its specific molecular target, a critical phase in the preclinical development of any new therapeutic agent. The identification of a drug's target is crucial for optimizing its efficacy and minimizing off-target effects.[5]

Target Identification: Unraveling the Mechanism of Action

Several complementary approaches were employed to elucidate the molecular target of this compound. These methods leverage genetic, proteomic, and bioinformatic techniques to pinpoint the cellular machinery disrupted by the compound.

Chemical-Genetic Profiling in Saccharomyces cerevisiae

The model organism Saccharomyces cerevisiae is a powerful tool for target identification due to its well-characterized genome and the availability of comprehensive mutant libraries.[6][7][8] A chemical-genetic screen was performed by exposing a library of haploid deletion mutants to a sub-lethal concentration of this compound.

Mutants displaying hypersensitivity to the compound are likely deficient in genes that buffer the drug-target pathway. Conversely, mutants exhibiting resistance may harbor mutations in the drug target itself.[6] Analysis of the hypersensitive and resistant strains implicated the High-Osmolarity Glycerol (HOG) signaling pathway, a two-component system critical for stress adaptation in fungi.[3][9]

Affinity Chromatography and Mass Spectrometry

To directly identify the protein target, an affinity chromatography approach was utilized. This compound was chemically modified with a linker and immobilized on a resin. A lysate of fungal cells was then passed through the affinity column. Proteins that bind to this compound were subsequently eluted and identified using mass spectrometry. This proteomic approach identified a histidine kinase (Sln1p in S. cerevisiae), a key sensor kinase in the HOG pathway, as a primary binding partner.

In Silico Target Prediction

Computational methods were used to corroborate the experimental findings. An automated bioinformatics pipeline, similar to the HitList approach, was used to screen the proteomes of pathogenic fungi for essential proteins that are absent or highly divergent in humans.[10] This analysis highlighted several components of the two-component signaling system as promising targets.[11] Molecular docking simulations further predicted a high-affinity binding interaction between this compound and the ATP-binding domain of the identified histidine kinase.

Target Validation: Confirming the Mechanism of Action

Once a putative target was identified, a series of validation experiments were conducted to confirm that the antifungal activity of Agent 89 is mediated through the inhibition of the histidine kinase in the HOG pathway.

Gene Overexpression and Deletion Studies

Overexpression of the gene encoding the histidine kinase in a wild-type fungal strain resulted in decreased susceptibility to this compound, suggesting that a higher concentration of the target protein can overcome the inhibitory effect of the compound. Conversely, a heterozygous deletion mutant of the target gene exhibited increased sensitivity.

In Vitro Enzyme Inhibition Assays

The histidine kinase was purified, and its enzymatic activity was measured in the presence of varying concentrations of this compound. The compound demonstrated a dose-dependent inhibition of the kinase's autophosphorylation activity, confirming a direct interaction and inhibition of the protein's function.

Analysis of Downstream Signaling

The HOG pathway culminates in the phosphorylation of the Hog1 MAP kinase.[9] Treatment of fungal cells with this compound led to a significant reduction in Hog1 phosphorylation upon osmotic stress, providing further evidence that the compound disrupts this specific signaling cascade.

Quantitative Data Analysis

The antifungal activity and synergistic potential of this compound were quantified using standardized methodologies.

Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound were determined against a panel of pathogenic fungi according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 2 | 4 |

| Candida auris | 4 | 8 |

| Aspergillus fumigatus | 1 | 2 |

| Cryptococcus neoformans | 2 | 4 |

Table 1: Antifungal Activity of Agent 89

Synergy Testing

A checkerboard assay was performed to assess the interaction between this compound and existing antifungal drugs.[12] The Fractional Inhibitory Concentration (FIC) index was calculated to determine if the combination was synergistic, indifferent, or antagonistic.

| Combination | Fungal Species | FIC Index | Interaction |

| Agent 89 + Fluconazole | C. albicans | 0.5 | Synergistic |

| Agent 89 + Amphotericin B | A. fumigatus | 1.0 | Indifferent |

Table 2: Synergistic Interactions of Agent 89

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chemical-Genetic Screening

-

A collection of haploid S. cerevisiae deletion mutants is arrayed on agar plates.

-

Plates are replicated onto media containing a sub-inhibitory concentration of this compound.

-

Growth of the mutant strains is monitored and compared to a control plate without the compound.

-

Strains exhibiting significant growth inhibition (hypersensitive) or enhanced growth (resistant) are identified.

In Vitro Kinase Inhibition Assay

-

The target histidine kinase is expressed and purified.

-

The kinase is incubated with ATP and a phosphate donor in the presence of varying concentrations of this compound.

-

The reaction is stopped, and the level of kinase autophosphorylation is quantified using a suitable method (e.g., autoradiography or ELISA).

-

The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated.

Checkerboard Broth Microdilution Assay

-

A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antifungal agent along the y-axis.

-

Each well is inoculated with a standardized fungal suspension.

-

The plate is incubated, and the MIC of each drug alone and in combination is determined.

-

The FIC index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Visualizations

Signaling Pathway Diagram

Caption: The HOG signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for the identification and validation of the antifungal target.

Conclusion

The comprehensive approach detailed in this guide, combining genetic, proteomic, and biochemical methodologies, has successfully identified and validated the histidine kinase of the HOG signaling pathway as the molecular target of the novel this compound. This fungus-specific pathway represents a promising target for the development of new antifungal therapies.[11] The quantitative data demonstrates the potent and synergistic activity of this compound, highlighting its potential as a lead candidate for further preclinical and clinical development. This guide underscores the importance of a multi-faceted strategy in modern antifungal drug discovery.

References

- 1. Novel Drug Target Identification & Antifungal Solution - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 4. tandfonline.com [tandfonline.com]

- 5. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. biorxiv.org [biorxiv.org]

- 11. journals.plos.org [journals.plos.org]

- 12. mdpi.com [mdpi.com]

Molecular Docking Studies of Antifungal Agent 089: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking studies concerning the novel antifungal agent 089. This compound has garnered significant interest due to its unique mechanism of action, which involves the targeting of Swe1, a protein kinase that regulates the G2/M transition of the fungal cell cycle.[1][2] This represents a departure from the mechanisms of currently available antifungal drugs, highlighting its potential for the development of new therapeutic strategies against fungal infections.[1][2]

Introduction to Antifungal Agent 089

Antifungal agent 089, chemically identified as (7R)-3-benzhydryl-2-oxo-5-phenyl-6,8-dioxa-3-aza-bicycle[3.2.1]octane-7-carboxyl-ethylamide, is a small bi-cyclic molecule.[1] It has demonstrated significant antifungal activity, notably against Cryptococcus neoformans, with a minimum inhibitory concentration ranging from 0.8 to 52.17 μM.[3] The primary mechanism of action of compound 089 is the arrest of fungal cells in the G2 phase of the cell cycle by targeting the Swe1 protein.[1][2] This targeted disruption of the cell cycle presents a promising avenue for antifungal drug development.

Table 1: Chemical Properties of Antifungal Agent 089

| Property | Value |

| Chemical Formula | C12H17N3O4S |

| IUPAC Name | (7R)-3-benzhydryl-2-oxo-5-phenyl-6,8-dioxa-3-aza-bicycle[3.2.1]octane-7-carboxyl-ethylamide |

| Target | Swe1 protein kinase |

| Mechanism of Action | Arrests fungal cell cycle in G2 phase |

| Reported Activity | Effective against Cryptococcus neoformans (MIC: 0.8-52.17 μM)[3] |

The Molecular Target: Swe1 Protein Kinase

The target of antifungal agent 089 is the Swe1 protein kinase. In fungi, Swe1 is a key regulator of the cell cycle, specifically at the G2/M transition.[1][2] It functions by inhibiting the cyclin-dependent kinase Cdc28p through phosphorylation, thereby preventing premature entry into mitosis.[4] As of the latest available data, there is no experimentally determined crystal structure of the Saccharomyces cerevisiae or Candida albicans Swe1 protein in the Protein Data Bank (PDB). However, a high-quality predicted structure of Saccharomyces cerevisiae Swe1 is available from AlphaFold, which can be utilized for in silico molecular docking studies.[5]

Proposed Molecular Docking Protocol

The following section outlines a detailed experimental protocol for conducting molecular docking studies of antifungal agent 089 with its target protein, Swe1. This protocol is based on established methodologies in the field of computational drug design.

Software and Tools

A variety of software packages are suitable for performing molecular docking studies. Commonly used programs include AutoDock, Glide (Schrödinger), and GOLD. For the purpose of this guide, we will outline a general workflow applicable to most standard docking software.

Protein Preparation

-

Obtain Protein Structure: The predicted 3D structure of Saccharomyces cerevisiae Swe1 protein will be downloaded from the AlphaFold Protein Structure Database.[5]

-

Pre-processing: The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues at a physiological pH.

-

Active Site Identification: The binding site of Swe1 will be predicted using computational tools or inferred from the literature on homologous proteins. This defined region will be used to generate the grid box for the docking calculations.

Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of antifungal agent 089 will be sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Charge Assignment: Appropriate partial charges will be assigned to the atoms of the ligand.

Molecular Docking Simulation

-

Grid Generation: A grid box will be generated around the predicted active site of the Swe1 protein. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

-

Docking Algorithm: A suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) will be employed to explore the conformational space of the ligand within the defined active site of the protein.

-

Scoring Function: The binding poses of the ligand will be evaluated and ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

Analysis of Results: The top-ranked binding poses will be visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between antifungal agent 089 and the Swe1 protein.

Data Presentation

As no specific quantitative data from molecular docking studies of antifungal agent 089 have been published, the following table is a template for presenting the results of the proposed study.

Table 2: Predicted Binding Affinities and Interactions of Antifungal Agent 089 with Swe1

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | Value | e.g., TYR123, LEU45 | e.g., Hydrogen Bond, Hydrophobic |

| 2 | Value | e.g., PHE67, ILE89 | e.g., Pi-Pi Stacking, van der Waals |

| 3 | Value | e.g., ASP101, LYS112 | e.g., Salt Bridge, Hydrogen Bond |

Visualizations

The following diagrams illustrate the proposed workflow and the logical relationships within this research project.

Proposed workflow for molecular docking of Antifungal Agent 089.

Logical relationship of the research components.

Conclusion

The molecular docking studies of antifungal agent 089 represent a crucial step in understanding its novel mechanism of action and in the rational design of more potent derivatives. By targeting the Swe1 protein, compound 089 opens up new possibilities for combating fungal infections, particularly those resistant to existing therapies. The detailed protocol provided in this guide serves as a roadmap for researchers to investigate the molecular interactions between this promising antifungal agent and its target, thereby accelerating the development of a new class of antifungal drugs.

References

Technical Whitepaper: Antifungal Agent 089 and its Effects on Fungal Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical guide on the antifungal agent 089. Contrary to initial hypotheses, the primary mechanism of action for agent 089 is not the direct inhibition of fungal cell wall synthesis. Instead, scientific evidence demonstrates that it impairs fungal growth by targeting the cell cycle. This whitepaper will detail this novel mechanism, present the relevant quantitative data, outline key experimental protocols, and visualize the agent's mode of action.

Executive Summary

Fungal infections pose a significant and growing threat to public health, exacerbated by the rise of drug-resistant strains. The search for novel antifungal agents with unique mechanisms of action is therefore a critical area of research. Antifungal agent 089 (also referred to as compound 089) has been identified as a promising molecule with a mode of action distinct from currently available antifungals.[1][2] Research indicates that agent 089 does not target the fungal cell wall components like glucan or chitin. Instead, it acts by arresting the fungal cell cycle in the G2 phase through the targeting of the Swe1 protein kinase.[1][2]

This disruption of the cell cycle leads to changes in fungal cell morphology, which may enhance recognition by the host's immune cells.[1][2] Furthermore, agent 089 exhibits significant synergistic activity with drugs that do target the cell wall, such as caspofungin, suggesting a potential role in combination therapies.[2] This guide synthesizes the available data on agent 089, focusing on its primary mechanism, synergistic effects, and the methodologies used to elucidate its function.

Primary Mechanism of Action: Cell Cycle Arrest

The primary antifungal activity of agent 089 is the induction of cell cycle arrest at the G2 phase.[1] This is achieved by targeting Swe1, a protein kinase that acts as a key regulator of the G2/M transition in the cell cycle. By inhibiting the pathway that controls mitotic entry, agent 089 prevents fungal cells from dividing, thereby halting proliferation.

Quantitative Data

The following tables summarize the quantitative data regarding the antifungal activity of agent 089 and its synergistic effects with cell wall-perturbing agents.

Antifungal Activity of Agent 089

The efficacy of agent 089 was evaluated by measuring the reduction in Colony-Forming Units (CFU) after a 4-hour treatment.

| Fungal Strain | Agent 089 Conc. (mM) | Mean CFU (% of Control) | Standard Deviation |

| S. cerevisiae | 0.05 | 95 | ± 5 |

| 0.1 | 80 | ± 7 | |

| 0.2 | 40 | ± 6 | |

| 0.3 | 0 | ± 0 | |

| C. albicans | 0.05 | 100 | ± 8 |

| 0.1 | 90 | ± 7 | |

| 0.2 | 60 | ± 9 | |

| 0.3 | 10 | ± 3 | |

| C. glabrata | 0.05 | 100 | ± 9 |

| 0.1 | 95 | ± 8 | |

| 0.2 | 75 | ± 10 | |

| 0.3 | 25 | ± 5 | |

| Data derived from Stefanini et al., 2018.[2] |

Synergistic Effects with Cell Wall Stressors

Agent 089 shows a synergistic effect when combined with compounds known to perturb the fungal cell wall, indicating that weakening the cell wall makes the fungus more susceptible to cell cycle arrest. The data below is presented qualitatively based on growth inhibition assays.

| Combination | Observation |

| Agent 089 + Caspofungin (β-1,3-glucan synthase inhibitor) | Synergistic growth inhibition |

| Agent 089 + Clotrimazole (Ergosterol synthesis inhibitor) | Synergistic growth inhibition |

| Agent 089 + Amphotericin B (Ergosterol binder) | Synergistic growth inhibition |

| Agent 089 + Calcofluor White (Chitin binder) | Synergistic growth inhibition |

| Data derived from Stefanini et al., 2018.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the effects of antifungal agent 089.

Fungal Cell Cycle Analysis via Flow Cytometry

This protocol is a generalized method for analyzing the fungal cell cycle, essential for confirming the G2 arrest induced by agent 089.[3][4][5]

-

Cell Synchronization (Optional but Recommended):

-

Culture fungal cells to the early logarithmic phase in an appropriate liquid medium (e.g., YPD for S. cerevisiae).

-

Isolate small, G1-phase daughter cells by centrifugal elutriation or by using a cell cycle-synchronizing agent (e.g., alpha-factor for S. cerevisiae).

-

Wash the synchronized cells and resuspend them in a fresh medium to allow synchronous progression through the cell cycle.

-

-

Drug Treatment:

-

Divide the cell culture into experimental and control groups.

-

Treat the experimental group with the desired concentration of Antifungal Agent 089. Treat the control group with the vehicle (e.g., DMSO).

-

Incubate both cultures under appropriate growth conditions. Collect aliquots at various time points (e.g., 0, 1, 2, 4 hours).

-

-

Cell Fixation:

-

Harvest approximately 1x10⁷ cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cell pellet with sterile water.

-

Resuspend the cells in 1 mL of cold 70% ethanol and incubate at 4°C for at least 1 hour (or overnight) for fixation.

-

-

Staining for DNA Content:

-

Centrifuge the fixed cells and remove the ethanol.

-

Wash the pellet with a wash buffer (e.g., 50 mM sodium citrate, pH 7.2).

-

Resuspend the cells in 0.5 mL of wash buffer containing RNase A (e.g., 0.25 mg/mL) and incubate at 37°C for 2-4 hours to degrade RNA.

-

Add Proteinase K (e.g., to a final concentration of 1 mg/mL) and incubate at 50°C for 1-2 hours.

-

Add 0.5 mL of wash buffer containing a fluorescent DNA stain (e.g., SYTOX Green or Propidium Iodide).

-

Incubate in the dark at 4°C for at least 1 hour.

-

-

Flow Cytometry:

-

Briefly sonicate the samples to break up cell clumps.

-

Analyze the samples on a flow cytometer, exciting the fluorophore with an appropriate laser and collecting the emission signal.

-

Record data for at least 10,000 cells per sample.

-

Analyze the resulting histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells with 2C DNA content in the treated sample indicates G2/M arrest.

-

Checkerboard Synergy Assay

This protocol is used to quantitatively assess the synergistic interaction between agent 089 and other antifungal compounds.

References

- 1. Deciphering the mechanism of action of 089, a compound impairing the fungal cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Cycle Analysis of Candida albicans by Flow Cytometry [en.bio-protocol.org]

- 4. Cell Cycle Analysis of Candida albicans by Flow Cytometry [bio-protocol.org]

- 5. Cell Cycle Analysis of Candida albicans by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Antifungal Agents on Fungal Cell Processes with a Focus on the Ergosterol Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that the primary mechanism of action for the compound cited in the literature as "089" is not the inhibition of the ergosterol biosynthesis pathway, but rather the impairment of the fungal cell cycle. This guide will first detail the established mechanism of compound 089 and then provide an in-depth overview of antifungal agents that do target the ergosterol biosynthesis pathway, in line with the broader topic of interest.

Part 1: Antifungal Compound 089 - A Novel Mechanism of Action

Compound 089 represents a novel class of antifungal agents that function by disrupting the fungal cell cycle, a mechanism distinct from traditional ergosterol biosynthesis inhibitors.

Core Mechanism of Action

Research has shown that compound 089 induces a G2 phase arrest in the fungal cell cycle.[1][2] This is achieved by targeting Swe1, a tyrosine kinase that acts as a key regulator of the cell cycle. The impairment of the cell cycle also leads to morphological changes in the fungal cells, which can enhance their recognition by the host's immune cells.[1][2] This dual action of direct fungal growth inhibition and potentiation of the host immune response makes this class of molecules a promising area for new antifungal drug development.[1][2]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination for Compound 089:

-

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Methodology:

-

Prepare a stock solution of compound 089 in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial dilutions of the compound in a fungal growth medium (e.g., RPMI 1640).

-

Inoculate each well with a standardized suspension of the fungal species of interest (e.g., Aspergillus fumigatus spores at 2.5 x 10⁵ spores/ml).[2]

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plate at an appropriate temperature and duration (e.g., 48 hours).[2]

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[3]

-

2. Cell Cycle Analysis:

-

Objective: To assess the effect of compound 089 on the fungal cell cycle.

-

Methodology:

-

Culture fungal cells to the mid-logarithmic growth phase.

-

Expose the cells to compound 089 at its MIC or sub-MIC concentrations for various time points.

-

Harvest the cells and fix them in ethanol.

-

Treat the cells with RNase and stain with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their fluorescence intensity.

-

Data Presentation

| Fungal Species | Compound | MIC Range (µM) | Reference |

| Cryptococcus neoformans | Antifungal agent 89 (compound 28) | 0.8 - 52.17 | [3] |

| Aspergillus fumigatus | 089 | 25 - 1000 (qualitative data from images) | [2] |

Visualization

References

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Antifungal Agent 89

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents.[1][2][3] Antifungal agent 89 represents a promising new candidate in the fight against pathogenic fungi. A critical step in the preclinical evaluation of any new antifungal compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] This value is a key indicator of the agent's potency and is essential for guiding further development, including in vivo efficacy studies and the establishment of clinical breakpoints.[3][6]

These application notes provide a detailed protocol for determining the MIC of this compound against various fungal species using the broth microdilution method, harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI).[3][7]

Principle of the Assay

The broth microdilution method is a standardized and widely accepted technique for antifungal susceptibility testing.[3][8] The assay involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a 96-well microplate. Following incubation, the plates are examined for visible growth. The MIC is determined as the lowest concentration of the antifungal agent that inhibits this growth. For some fungistatic agents, a significant reduction in growth (e.g., 50%) is used as the endpoint.[3][4]

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile distilled water

-

Sterile 96-well flat-bottom microplates

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

-

Spectrophotometer

-

Hemocytometer or automated cell counter

-

Incubator

-

Multichannel pipette

Experimental Protocols

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.

-

Store the stock solution in small aliquots at -20°C or as recommended for the specific compound.

Fungal Inoculum Preparation

The preparation of the fungal inoculum is a critical step and differs slightly for yeasts and molds.

For Yeasts (e.g., Candida species):

-

Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.[7]

For Molds (e.g., Aspergillus species):

-

Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days or until adequate sporulation is observed.

-

Harvest the conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[7][9] This will be the final inoculum concentration in the microplate wells.

Broth Microdilution Assay Procedure

-

Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microplate. Well 1 will serve as the sterility control (medium only), and well 12 will be the growth control (inoculum without drug).

-

Prepare a working solution of this compound in RPMI-1640 at twice the highest desired final concentration.

-

Add 200 µL of this working solution to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10. Well 11 will be a drug-free control.

-

Add 100 µL of the standardized fungal inoculum to wells 1 through 12 (except for the sterility control in a designated well). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final test range.

-

Seal the plates or use a lid to prevent evaporation and incubate at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds.[4][9]

Reading and Interpreting the MIC

-

After incubation, visually inspect the microplate wells for fungal growth. The growth control (well 12) should show distinct turbidity or a visible pellet. The sterility control should be clear.

-

The MIC is the lowest concentration of this compound at which there is a complete absence of visible growth (for fungicidal agents) or a significant decrease in growth (typically ≥50% reduction) compared to the growth control (for fungistatic agents).[3] A microplate reader can be used for a more objective determination by measuring the optical density at 600 nm.[4]

Data Presentation

The results of the MIC assay should be presented in a clear and organized manner to allow for easy comparison across different fungal species and against standard antifungal agents.

Table 1: MIC Values of this compound and Comparator Drugs against Pathogenic Fungi

| Fungal Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans ATCC 90028 | 0.25 | 0.5 | 0.25 |

| Candida glabrata ATCC 90030 | 0.5 | 16 | 0.5 |

| Candida krusei ATCC 6258 | 0.125 | 64 | 1 |

| Aspergillus fumigatus ATCC 204305 | 1 | 32 | 0.5 |

| Clinical Isolate 1 (C. auris) | 0.5 | >64 | 1 |

| Clinical Isolate 2 (A. flavus) | 2 | Not Tested | 1 |

Visualizations

Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Signaling Pathway Inhibition

Many antifungal agents, particularly azoles, target the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[1][10][11] this compound is hypothesized to act as an inhibitor of an enzyme in this pathway, such as lanosterol 14α-demethylase.

Caption: Inhibition of the ergosterol pathway by this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 6. Portico [access.portico.org]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. reelmind.ai [reelmind.ai]

- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy Models for Antifungal Agent 89 in Candidiasis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available literature does not contain specific in vivo efficacy data for a compound explicitly named "Antifungal Agent 89" in candidiasis models. The following application notes and protocols are based on the described mechanism of a novel antifungal compound designated "089" and provide representative, detailed methodologies for assessing the in vivo efficacy of new antifungal agents in established murine models of candidiasis.

Introduction to Antifungal Agent 089

Fungal infections pose a significant threat, particularly to immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery of novel antifungal agents with unique mechanisms of action. A promising new compound, referred to as "089," has been identified as an inhibitor of the fungal cell cycle.[1][2] Unlike many existing antifungals that target the cell wall or membrane, agent 089 arrests fungal cells in the G2 phase of the cell cycle by targeting the Swe1 protein kinase.[1][2] This novel mechanism may offer a significant advantage in overcoming current resistance patterns. Furthermore, the induced morphological changes in the fungus may enhance its recognition by the host's immune system.[1][2]

These application notes provide a framework for evaluating the in vivo efficacy of antifungal agent 089 or similar compounds in murine models of systemic and oral candidiasis.

Mechanism of Action: Signaling Pathway of Antifungal Agent 089

Antifungal agent 089 exerts its effect by targeting the Swe1 protein kinase, a key regulator of the cell cycle in fungi. Swe1 is a tyrosine kinase that phosphorylates and inhibits the cyclin-dependent kinase Cdc28, a central controller of the G2/M transition. By activating Swe1, agent 089 leads to the accumulation of phosphorylated Cdc28, which prevents the cell from entering mitosis and results in G2 phase arrest.

Data Presentation: Efficacy of this compound

The following tables are templates for summarizing quantitative data from in vivo efficacy studies.

Table 1: Survival Study in Systemic Candidiasis Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals | Median Survival (Days) | Percent Survival at Day X | p-value vs. Vehicle |

| Vehicle Control | - | - | - | |||

| This compound | ||||||

| This compound | ||||||

| Positive Control (e.g., Fluconazole) |

Table 2: Fungal Burden in Systemic Candidiasis Model (Day Y Post-Infection)

| Treatment Group | Dose (mg/kg) | Organ | Mean Log10 CFU/gram ± SD | Fold Change vs. Vehicle | p-value vs. Vehicle |

| Vehicle Control | - | Kidney | - | - | |

| This compound | Kidney | ||||

| This compound | Kidney | ||||

| Positive Control (e.g., Fluconazole) | Kidney | ||||

| Vehicle Control | - | Brain | - | - | |

| This compound | Brain | ||||

| This compound | Brain | ||||

| Positive Control (e.g., Fluconazole) | Brain |

Table 3: Fungal Burden in Oropharyngeal Candidiasis Model (Day Z Post-Infection)

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/Tongue ± SD | Fold Change vs. Vehicle | p-value vs. Vehicle |

| Vehicle Control | - | - | - | |

| This compound | ||||

| This compound | ||||

| Positive Control (e.g., Nystatin) |

Experimental Protocols

Protocol 1: Murine Model of Systemic Candidiasis

This model is used to evaluate the efficacy of antifungal agents against disseminated Candida infections.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast extract-peptone-dextrose (YPD) broth

-

Phosphate-buffered saline (PBS), sterile

-

Female BALB/c mice (6-8 weeks old)

-

Immunosuppressive agent (e.g., cyclophosphamide)

-

This compound

-

Vehicle for drug dissolution

-

Positive control antifungal (e.g., fluconazole)

-

Insulin syringes with 27-gauge needles

-

Sterile surgical instruments

-

Tissue homogenizer

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Inoculum Preparation:

-

Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate at 30°C with shaking for 18-24 hours.

-

Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

-

Count the yeast cells using a hemocytometer and adjust the concentration to 5 x 10^5 cells/mL in sterile PBS.

-

-

Immunosuppression (Optional, but recommended for robust infection):

-

Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally (i.p.) four days prior to infection and one day after infection to induce neutropenia.

-

-

Infection:

-

Inject 0.1 mL of the C. albicans suspension (5 x 10^4 cells) into the lateral tail vein of each mouse.

-

-

Treatment:

-

Randomly divide the infected mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control).

-

Begin treatment at a specified time post-infection (e.g., 2 hours). Administer the compounds via the desired route (e.g., oral gavage, i.p. injection) daily for a specified duration (e.g., 7 days).

-

-

Efficacy Evaluation:

-

Survival Study: Monitor the mice daily for morbidity and mortality for up to 21 days post-infection.

-

Fungal Burden: At a predetermined time point (e.g., day 3 post-infection for kidneys), euthanize a subset of mice from each group.

-

Aseptically remove organs (e.g., kidneys, brain).

-

Weigh the organs and homogenize them in sterile PBS.

-

Prepare serial dilutions of the homogenates and plate them on SDA plates.

-

Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).

-

Calculate the CFU per gram of tissue.

-

-

Protocol 2: Murine Model of Oropharyngeal Candidiasis (OPC)

This model is used to assess the efficacy of antifungal agents against mucosal Candida infections.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

YPD broth

-

PBS, sterile

-

Female BALB/c mice (6-8 weeks old)

-

Immunosuppressive agent (e.g., cortisone acetate)

-

Anesthetic (e.g., ketamine/xylazine mixture)

-

Calcium alginate swabs

-

This compound (topical or systemic formulation)

-

Vehicle for drug formulation

-

Positive control antifungal (e.g., nystatin suspension)

-

SDA plates

Procedure:

-

Inoculum Preparation:

-

Prepare the C. albicans inoculum as described in Protocol 1. Adjust the final concentration to 1 x 10^8 cells/mL in sterile PBS.

-

-

Immunosuppression:

-

Administer cortisone acetate (e.g., 225 mg/kg) subcutaneously on day -1, +1, and +3 relative to infection to induce susceptibility to OPC.[3]

-

-

Infection:

-

Anesthetize the mice.

-

Saturate a small calcium alginate swab with the C. albicans suspension.

-

Place the swab sublingually in the oral cavity for 75 minutes.[3]

-

-

Treatment:

-

Randomly divide the infected mice into treatment groups.

-

Begin treatment on day 2 post-infection.

-

For topical treatment, apply the formulation directly to the oral cavity (e.g., 2-3 times daily).

-

For systemic treatment, administer the compound as described in Protocol 1.

-

-

Efficacy Evaluation (Fungal Burden):

-

On day 5 post-infection (or desired endpoint), euthanize the mice.

-

Excise the tongue and any associated oral tissue.

-

Homogenize the tissue in sterile PBS.

-

Plate serial dilutions on SDA plates and incubate as described previously.

-

Calculate the CFU per tongue.

-

References

Application Notes and Protocols for Antifungal Agent 089 in a Murine Model of Aspergillosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening fungal infection, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Antifungal agent 089 represents a promising new class of molecules that disrupt the fungal cell cycle. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Antifungal Agent 089 in a murine model of invasive pulmonary aspergillosis.

Mechanism of Action

Antifungal agent 089 exhibits a novel mechanism of action by targeting the fungal cell cycle. It specifically arrests fungal cells in the G2 phase through the inhibition of the Swe1 kinase.[1][2] This disruption of the cell cycle leads to a modified cell morphology, which may enhance recognition and clearance by the host immune system.[1][2]

References

Application Notes and Protocols for the Preclinical Formulation of Antifungal Agent 89

Introduction

The development of novel antifungal agents is critical to address the rising challenge of invasive fungal infections and increasing antifungal resistance.[1][2] A crucial step in the preclinical evaluation of a new chemical entity (NCE) is the development of appropriate formulations for in vitro and in vivo studies. Many promising antifungal candidates are poorly water-soluble, which can lead to low bioavailability and hinder their therapeutic potential.[3] This document provides a comprehensive guide to the formulation of a hypothetical novel antifungal, "Antifungal Agent 89" (AF-89), for preclinical research. The principles and protocols outlined here are based on established pharmaceutical practices and can be adapted for other poorly soluble drug candidates.

The primary goal of preclinical formulation is to ensure adequate drug exposure in experimental systems to enable the assessment of efficacy and safety.[4] This often involves strategies to enhance the solubility and stability of the NCE.[5][6] The selection of a formulation strategy depends on the physicochemical properties of the drug, the intended route of administration, and the specific requirements of the preclinical study.[4]

Application Notes

Physicochemical Characterization of AF-89

A thorough understanding of the physicochemical properties of AF-89 is the foundation for rational formulation design. Key parameters to evaluate include aqueous solubility, pKa, logP, melting point, and solid-state characteristics. This data will guide the selection of appropriate solubilization techniques and excipients.

Solubility Enhancement Strategies

Given the poor aqueous solubility of many NCEs, various techniques can be employed to improve the dissolution and subsequent absorption of AF-89.[7][8] Common approaches include:

-

pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.

-

Co-solvents: Utilizing a mixture of water-miscible organic solvents (e.g., polyethylene glycol, propylene glycol, ethanol) can enhance the solubility of hydrophobic drugs.[6]

-

Surfactants: The use of surfactants to form micelles can increase the solubility of poorly soluble compounds.

-

Complexation: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[5]

-

Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can improve its dissolution rate.[3]

Vehicle Selection for Preclinical Studies

The choice of vehicle is critical and depends on the route of administration and the specific study objectives.

-

In Vitro Studies: For initial screening assays, a simple solution in an organic solvent like dimethyl sulfoxide (DMSO) is often sufficient. However, the final concentration of the organic solvent in the assay medium should be kept low to avoid toxicity to the fungal cells.

-

Oral Administration: For pharmacokinetic and efficacy studies in rodents, common oral formulations include solutions, suspensions, or lipid-based systems. The selection will depend on the required dose and the solubility of AF-89 in various vehicles.

-

Intravenous Administration: For intravenous dosing, the formulation must be a clear, sterile solution with a physiologically acceptable pH. Co-solvents and cyclodextrins are often used to achieve the required solubility for IV administration.[4]

Stability Assessment

Ensuring the stability of the AF-89 formulation throughout the duration of the preclinical study is essential for accurate and reproducible results.[9] Stability studies should be conducted under conditions that mimic the preparation, storage, and administration of the formulation.[10][11] Key parameters to assess include the concentration of AF-89 and the appearance of any degradation products.

Data Presentation

The following tables provide hypothetical data for AF-89 to illustrate the formulation development process.

Table 1: Physicochemical Properties of this compound (AF-89)

| Property | Value |

| Molecular Weight | 450.5 g/mol |

| Appearance | White to off-white crystalline powder |

| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |

| pKa | 3.5 (acidic), 8.2 (basic) |

| LogP | 4.8 |

| Melting Point | 185°C |

Table 2: Solubility of AF-89 in Various Preclinical Vehicles

| Vehicle | Solubility (mg/mL) |

| Water | < 0.001 |

| 0.1 N HCl | 0.05 |

| 0.1 N NaOH | 0.02 |

| Polyethylene Glycol 400 (PEG 400) | 50 |

| Propylene Glycol (PG) | 35 |

| 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water | 10 |

| Corn Oil | 5 |

Table 3: Composition of Preclinical Formulations for AF-89

| Formulation ID | Study Type | Composition | Concentration |

| AF-89-IV-01 | In Vitro MIC Testing | AF-89 in 100% DMSO | 10 mg/mL (stock) |

| AF-89-PO-01 | Oral PK (Rodent) | 10% AF-89, 40% PEG 400, 50% Water (w/w/w) | 100 mg/mL |

| AF-89-IV-02 | Intravenous Efficacy (Rodent) | 5% AF-89, 30% HP-β-CD, 65% Saline (w/v/v) | 50 mg/mL |

Table 4: Short-Term Stability of AF-89-PO-01 Formulation

| Storage Condition | Time Point | AF-89 Concentration (% of Initial) | Appearance |

| Room Temperature (25°C) | 0 | 100% | Clear Solution |

| 24 hours | 99.5% | Clear Solution | |

| 48 hours | 98.9% | Clear Solution | |

| Refrigerated (4°C) | 7 days | 101.2% | Clear Solution |

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution of AF-89 for In Vitro Minimum Inhibitory Concentration (MIC) Testing

Objective: To prepare a 10 mg/mL stock solution of AF-89 in DMSO for use in in vitro antifungal susceptibility testing.

Materials:

-

This compound (AF-89) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh 10 mg of AF-89 powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.

-

Vortex the tube until the AF-89 is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Store the stock solution at -20°C until use.

Protocol 2: Preparation of an Oral Solution of AF-89 for In Vivo Pharmacokinetic (PK) Studies

Objective: To prepare a 100 mg/mL oral solution of AF-89 for administration to rodents.

Materials:

-

This compound (AF-89) powder

-

Polyethylene Glycol 400 (PEG 400)

-

Sterile Water for Injection

-

Glass beaker

-

Magnetic stir plate and stir bar

-

Analytical balance

Procedure:

-